molecular formula C22H19BrClN3O3S B11445886 8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11445886
M. Wt: 520.8 g/mol
InChI Key: DFRZWJMGNGIXJD-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including bromine, chlorine, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common approach is to start with the appropriate substituted aniline derivatives. These derivatives undergo a series of reactions, including bromination, chlorination, and methoxylation, to introduce the desired substituents.

The key steps in the synthesis include:

    Chlorination: Chlorine atoms are introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Methoxy groups are introduced using methanol in the presence of a base such as sodium methoxide.

    Cyclization: The cyclization step involves the formation of the pyrido[2,1-b][1,3,5]thiadiazine ring system. This is typically achieved through a condensation reaction between the substituted aniline derivatives and a suitable thiadiazine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its complex heterocyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19BrClN3O3S

Molecular Weight

520.8 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(5-chloro-2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19BrClN3O3S/c1-29-19-5-3-13(23)7-16(19)15-9-21(28)27-11-26(12-31-22(27)17(15)10-25)18-8-14(24)4-6-20(18)30-2/h3-8,15H,9,11-12H2,1-2H3

InChI Key

DFRZWJMGNGIXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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